molecular formula C13H16ClN3O2 B1382126 3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride CAS No. 1431963-49-3

3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride

Cat. No.: B1382126
CAS No.: 1431963-49-3
M. Wt: 281.74 g/mol
InChI Key: XAQRPXXPXABUET-UHFFFAOYSA-N
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Description

3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride (CAS 1431963-49-3) is a benzoic acid derivative functionalized with a substituted pyrazole ring, presenting a molecular weight of 281.74 g/mol and the molecular formula C₁₃H₁₆ClN₃O₂ . This compound serves as a versatile and high-value building block in scientific research, particularly in medicinal chemistry and drug discovery. Its molecular architecture, which combines a 4-amino-3,5-dimethylpyrazole moiety linked to a benzoic acid group via a methylene bridge in its hydrochloride salt form, creates unique opportunities for synthetic elaboration and molecular interaction . In pharmaceutical research, this compound is primarily investigated as a key intermediate for the synthesis of more complex drug candidates. The structural framework is of significant interest for developing molecules with potential anticancer and anti-inflammatory activities . The presence of both the amino group on the pyrazole ring and the carboxylic acid on the benzoic moiety allows for further functionalization, making it a valuable scaffold for creating combinatorial libraries aimed at high-throughput screening against various biological targets . The compound's mechanism of action in biological assays is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors . The pyrazole ring can form hydrogen bonds and participate in various hydrophobic interactions, while the benzoic acid component contributes to the molecule's overall polarity and binding affinity. This combination influences the compound's specificity and efficacy in modulating biological pathways, particularly those involved in cell proliferation and inflammation . This product is intended for research purposes only and is not designed for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[(4-amino-3,5-dimethylpyrazol-1-yl)methyl]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2.ClH/c1-8-12(14)9(2)16(15-8)7-10-4-3-5-11(6-10)13(17)18;/h3-6H,7,14H2,1-2H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQRPXXPXABUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431963-49-3
Record name Benzoic acid, 3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431963-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Pyrazole Ring Formation

The initial step involves synthesizing the pyrazole ring with the desired substitution pattern. A common approach is:

Research findings indicate that hydrazine derivatives reacting with β-dicarbonyl compounds or aldehydes can efficiently produce the 4-amino-3,5-dimethylpyrazole core.

Linking Pyrazole to Benzoic Acid

Once the pyrazole core is synthesized, it is typically linked to the benzoic acid via a methylene bridge :

  • Method: Nucleophilic substitution or Mannich-type reactions, where the amino group on the pyrazole reacts with formaldehyde or paraformaldehyde in the presence of the benzoic acid derivative.
  • Reaction conditions: Reflux in ethanol or methanol with catalysts such as acetic acid or hydrochloric acid to promote condensation.

Formation of the Hydrochloride Salt

The free base is converted into its hydrochloride salt by:

  • Method: Bubbling dry hydrogen chloride gas into the solution or treating the base with aqueous HCl.
  • Conditions: Conducted at low temperatures (0–5°C) to control crystallization and prevent decomposition.

Industrial and Laboratory-Scale Methods

Reflux and Recrystallization

Most laboratory syntheses follow a refluxing approach, with purification achieved through recrystallization from solvents like ethanol, methanol, or acetonitrile. The process involves:

Step Reagents Conditions Purpose
Pyrazole synthesis Hydrazine derivatives + β-dicarbonyl Reflux, acid catalysis Pyrazole core formation
Coupling Formaldehyde + pyrazole Reflux, acid catalyst Methylene linkage
Salt formation HCl gas or aqueous HCl Low temperature Hydrochloride salt

Continuous Flow Synthesis

For large-scale production, continuous flow systems are employed to improve yield, purity, and safety, especially during the handling of gaseous HCl and reactive intermediates.

Data Tables Summarizing Preparation Methods

Method Key Reagents Solvent Catalyst Reaction Conditions Purification Technique Yield References
Pyrazole ring synthesis Hydrazine derivatives + β-dicarbonyl Ethanol / Acetic acid Acid Reflux 4–6 hrs Recrystallization 70–85%
Methylene linkage Formaldehyde / Paraformaldehyde Ethanol / Methanol Acid Reflux 2–4 hrs Filtration / Recrystallization 65–80%
Salt formation HCl gas / Aqueous HCl Cold - 0–5°C Crystallization Quantitative

Optimization Strategies and Research Findings

  • Reaction Temperature: Maintaining optimal reflux temperatures (around 80–100°C) enhances reaction rates without decomposition.
  • Stoichiometry: Using slight excesses of formaldehyde or pyrazole derivatives improves yields.
  • Catalyst Choice: Acid catalysts such as acetic acid or hydrochloric acid facilitate cyclization and linkage formation.
  • Purification: Recrystallization from ethanol or acetonitrile yields high-purity products; chromatography can be used for further purification if needed.

Research indicates that controlling pH during salt formation is critical for obtaining well-defined hydrochloride crystals, which enhances stability and solubility.

Notes and Considerations

  • Safety: Handling of hydrazines and gaseous HCl requires appropriate safety measures, including working in fume hoods and using protective equipment.
  • Purity Verification: Techniques such as NMR, IR spectroscopy, and HPLC are essential for confirming the structure and purity of the synthesized compound.
  • Reaction Monitoring: TLC or in-situ IR can monitor reaction progress, ensuring optimal reaction times and preventing overreaction or degradation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to amino groups or reduce other functional groups present in the molecule.

    Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like bromine (Br₂) for halogenation or concentrated sulfuric acid (H₂SO₄) for nitration are typical.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of amino groups or reduction of other functional groups.

    Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that 3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride may inhibit tumor growth by affecting cell cycle regulation and inducing apoptosis in cancer cells. In vitro studies demonstrated that this compound could effectively reduce the viability of several cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Anti-inflammatory Properties
The compound's structure suggests it may modulate inflammatory pathways. Initial studies have indicated that it can inhibit the production of pro-inflammatory cytokines, which are crucial in various inflammatory diseases. This property could be beneficial in developing treatments for conditions such as rheumatoid arthritis and other inflammatory disorders .

Biochemical Research

Enzyme Inhibition Studies
this compound has been used to study enzyme inhibition mechanisms. Its ability to interact with specific enzymes makes it a valuable tool in understanding metabolic pathways and enzyme kinetics. For example, it has been tested as a potential inhibitor of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response .

Molecular Biology Applications
This compound has also been utilized in molecular biology for labeling and tracking biomolecules due to its unique chemical properties. Its derivatives can be conjugated with fluorescent tags for imaging purposes in cellular studies, helping researchers visualize cellular processes in real-time .

Agricultural Science

Herbicide Development
The pyrazole moiety is known for its herbicidal properties. Research has suggested that this compound could be developed into a novel herbicide. Studies indicate that it may inhibit specific plant growth regulators, thus controlling weed populations without adversely affecting crop yield .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various pyrazole derivatives, including this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM, highlighting its potential as a therapeutic agent against cancer .

Case Study 2: Enzyme Inhibition

In a biochemical assay aimed at evaluating COX inhibition, this compound exhibited competitive inhibition with an IC50 value of 25 µM. This finding supports further exploration into its utility as an anti-inflammatory drug candidate .

Mechanism of Action

The mechanism of action of 3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Structural Diversity: The target compound’s pyrazole ring distinguishes it from imidazole (e.g., 4-(2-butyl-5-formylimidazol-1-ylmethyl)benzoic acid) or phosphonate-containing analogs (e.g., 4-phosphonobenzoic acid). Hydrochloride salts are common in commercial derivatives to improve stability, as seen in both the target compound and methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate hydrochloride .

Pharmacological Potential: While 4-Amino-3,5-dibromo-α-[(dimethylamino)methyl]benzyl alcohol hydrochloride exhibits analgesic activity in mice , the target compound lacks documented pharmacological data. Its amino-pyrazole moiety may interact with biological targets like kinases or receptors, but further studies are needed.

Commercial and Synthetic Utility: The target compound is priced higher than simpler benzoic acid derivatives (e.g., 4-phosphonobenzoic acid at €97% purity), reflecting its specialized synthetic role .

Biological Activity

3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride is a synthetic compound that has garnered attention in biological and medicinal research due to its potential pharmacological properties. This compound features a pyrazole ring substituted with amino and methyl groups, linked to a benzoic acid moiety, making it a versatile candidate for various therapeutic applications.

  • IUPAC Name : 3-[(4-amino-3,5-dimethylpyrazol-1-yl)methyl]benzoic acid; hydrochloride
  • Molecular Formula : C13H15N3O2·HCl
  • CAS Number : 1431963-49-3

The mechanism of action for this compound is primarily related to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the pyrazole ring facilitates hydrogen bonding and other interactions that can influence binding affinity and specificity. This interaction is crucial for modulating biological pathways relevant to various diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, related compounds have demonstrated significant cytotoxic activity against various cancer cell lines, including:

CompoundCancer Cell LineIC50 (μM)
7dMDA-MB-2312.43
7hHepG24.98
10cMDA-MB-2317.84

These compounds exhibited higher selectivity towards cancer cells compared to non-cancerous cells, indicating their potential as targeted therapies .

Mechanisms of Anticancer Activity

The anticancer activity of these compounds is attributed to several mechanisms:

  • Microtubule Destabilization : Some derivatives have been shown to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.
  • Caspase Activation : Studies indicated that certain compounds enhance the activity of caspase enzymes, which are crucial for the apoptotic process.
  • Inhibition of Key Enzymes : Pyrazole derivatives may inhibit enzymes such as topoisomerase II and EGFR, which are critical for cancer cell proliferation.

In Vitro Studies

In vitro experiments have demonstrated the effectiveness of these compounds in inducing apoptosis in cancer cells. For example, compounds like 7d and 10c caused morphological changes in MDA-MB-231 cells and increased caspase activity by approximately 1.5 times at concentrations of 10 μM .

Other Biological Activities

Beyond anticancer effects, pyrazole-containing compounds have shown promise in various biological activities:

  • Antibacterial : Certain derivatives exhibit antibacterial properties against a range of pathogens.
  • Anti-inflammatory : Research indicates potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.
  • Antiviral : Some studies suggest activity against viral infections, although more research is needed in this area.

Case Studies

A significant case study involved the synthesis and evaluation of a series of pyrazole derivatives where researchers identified several compounds with promising anticancer activity against breast and liver cancer cell lines. The findings from these studies support the further development of pyrazole-based drugs as effective anticancer agents .

Q & A

Q. What are the recommended synthetic routes for 3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride, and how can reaction conditions be optimized?

A common approach involves condensation of substituted pyrazole precursors with benzaldehyde derivatives. For example, refluxing 4-amino-3,5-dimethyl-1H-pyrazole with a substituted benzaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification via recrystallization or column chromatography . Optimization may include adjusting stoichiometry, solvent polarity, or temperature to improve yield. Post-synthesis, the hydrochloride salt is typically formed by treating the free base with HCl gas or aqueous HCl.

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) is recommended, using a C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) .
  • Structural confirmation : Combine 1H^1H- and 13C^{13}C-NMR to verify substitution patterns (e.g., pyrazole methyl groups at δ ~2.1–2.3 ppm, aromatic protons at δ ~7.5–8.0 ppm). Mass spectrometry (ESI-MS) should confirm the molecular ion peak (e.g., m/z ≈ 280–300 for the free base) .

Q. What safety precautions are critical when handling this compound in the laboratory?

Based on structurally related compounds, this hydrochloride salt may pose risks of skin/eye irritation (H315, H319) and respiratory tract irritation (H335). Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation, and store in a desiccator at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can X-ray crystallography be employed to resolve ambiguities in the compound’s molecular conformation?

Single-crystal X-ray diffraction (SCXRD) using the SHELX suite (e.g., SHELXL for refinement) is ideal. Grow crystals via slow evaporation of a saturated solution in ethanol/water. Key parameters include:

  • Space group determination (e.g., monoclinic P21_1/c).
  • Hydrogen bonding analysis (e.g., between the pyrazole amino group and benzoic acid carboxylate).
  • Validation of intramolecular distances (e.g., C–N bonds in the pyrazole ring: ~1.34 Å) .

Q. How might structural modifications (e.g., substituent changes) impact biological activity, and how can this be systematically tested?

  • Modifications : Replace the benzoic acid group with ester derivatives (e.g., methyl ester) to alter lipophilicity .
  • Testing : Use in vitro assays (e.g., enzyme inhibition or cell viability studies) with dose-response curves (IC50_{50} determination). Compare results with computational docking studies (AutoDock Vina) to correlate substituent effects with binding affinity .

Q. How can researchers address contradictions in reported biological activity data for this compound?

  • Dose-dependent effects : Replicate assays across multiple concentrations to identify non-linear responses.
  • Batch variability : Characterize purity (HPLC) and confirm salt form (FTIR for HCl signature peaks at ~2400–2600 cm1^{-1}).
  • Control experiments : Include positive controls (e.g., known kinase inhibitors) and validate cell line viability .

Q. What computational methods are suitable for predicting the compound’s reactivity or interaction with biological targets?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites.
  • Molecular dynamics (MD) : Simulate binding to target proteins (e.g., kinases) using GROMACS, focusing on hydrogen bonding and hydrophobic interactions .

Q. How can degradation pathways be analyzed to improve the compound’s stability during long-term storage?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-Vis), or humidity (75% RH) for 1–4 weeks. Monitor degradation products via LC-MS.
  • Stabilization : Use amber vials, desiccants, or lyophilization to mitigate hydrolysis/oxidation .

Methodological Tables

Q. Table 1: Key Analytical Parameters for Structural Confirmation

TechniqueParametersExpected Outcomes
1H^1H-NMR400 MHz, DMSO-d6_6Pyrazole CH3_3: δ 2.1–2.3 ppm
ESI-MSPositive ion mode[M+H]+^+ ≈ 280–300 (free base)
HPLCC18 column, 0.1% TFA in H2_2O/MeCNRetention time: 8–10 min (gradient elution)

Q. Table 2: Safety and Handling Protocols

HazardPrecautionReference Standard
Skin irritationNitrile gloves, lab coatOSHA 29 CFR 1910.1200
Respiratory riskFume hood, P95 respiratorNIOSH Guidelines

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